5-Cyclopropoxy-6-(trifluoromethyl)picolinic acid
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Overview
Description
5-Cyclopropoxy-6-(trifluoromethyl)picolinic acid: is a derivative of picolinic acid, characterized by the presence of a cyclopropoxy group at the 5-position and a trifluoromethyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-(trifluoromethyl)picolinic acid can be achieved through several synthetic routes. . The reaction conditions typically involve low temperatures and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This often involves the use of more efficient catalysts and solvents, as well as continuous flow reactors to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield picolinic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
5-Cyclopropoxy-6-(trifluoromethyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metal ion transport and metabolism in biological systems.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-(trifluoromethyl)picolinic acid involves its interaction with molecular targets, such as metal ions and enzymes. The compound can bind to zinc finger proteins, altering their structure and function, which can disrupt viral replication and other cellular processes . This binding mechanism is crucial for its biological activities, including its potential antiviral and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A derivative with a carboxylic acid group at the 2-position on the pyridine ring.
6-(Trifluoromethyl)picolinic acid: Similar structure but lacks the cyclopropoxy group.
5-(Trifluoromethyl)picolinic acid: Similar structure but lacks the cyclopropoxy group.
Uniqueness
5-Cyclopropoxy-6-(trifluoromethyl)picolinic acid is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C10H8F3NO3 |
---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)8-7(17-5-1-2-5)4-3-6(14-8)9(15)16/h3-5H,1-2H2,(H,15,16) |
InChI Key |
TWPBRHMMHGNQIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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